![molecular formula C8H4BrClO B1322314 7-Bromo-5-chlorobenzofuran CAS No. 286836-07-5](/img/structure/B1322314.png)
7-Bromo-5-chlorobenzofuran
Overview
Description
7-Bromo-5-chlorobenzofuran is a chemical compound with the molecular formula C8H4BrClO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Bromo-5-chlorobenzofuran consists of a benzofuran core with bromine and chlorine substituents at the 7 and 5 positions, respectively .Physical And Chemical Properties Analysis
7-Bromo-5-chlorobenzofuran has a molecular weight of 231.48 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Properties
- Synthesis and Rearrangement: 5-Bromo-uracil, chemically related to 7-Bromo-5-chlorobenzofuran, undergoes various reactions leading to compounds like 5-bromo-N(1),N(3)-bis(diphenylphosphino)-uracil. These processes, involving hydrolysis and rearrangement, are significant for understanding the chemical behavior of bromo-chlorobenzofurans (Ellermann & Demuth, 1983).
- Crystal Structure Analysis: A study on 7-bromo-5-(2′-chloro)phenyl derivatives of benzodiazepin revealed unique crystallization patterns and molecular conformations. Such analysis is crucial for understanding the physical properties of bromo-chlorobenzofurans (Kravtsov et al., 2012).
Pharmaceutical Applications
- Drug Synthesis: The synthesis of Dapagliflozin, an antidiabetic drug, involves 5-Bromo-2-chlorobenzoic acid, a compound related to 7-Bromo-5-chlorobenzofuran. This highlights its role in the synthesis of complex pharmaceuticals (Jie Yafei, 2011).
- Antimicrobial Activity: Derivatives of 5‑bromo‑2-chloropyrimidin-4-amine, structurally related to 7-Bromo-5-chlorobenzofuran, have shown significant antimicrobial activity, indicating potential pharmaceutical applications (Ranganatha et al., 2018).
Chemical Synthesis and Modification
- Enantiomerically Pure Synthesis: The synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, related to 7-Bromo-5-chlorobenzofuran, showcases its use in producing specific stereochemical configurations in organic compounds (Zhang et al., 2014)2. Halogenated Derivative Synthesis: The synthesis of halogenated 2,4-dioxobutanoate derivatives from 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran demonstrates its role in creating diverse organic compounds, which were tested for antimicrobial activities (Siddiqui, 2013).
Biological Evaluation
- Anticancer Activity: A new heterocyclic compound derived from 5-bromo-2-chlorobenzoic acid, related to 7-Bromo-5-chlorobenzofuran, showed inhibitory effects on human lung adenocarcinoma cells. This underscores its potential in cancer research (Shi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFUTTNAUKQRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622876 | |
Record name | 7-Bromo-5-chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chlorobenzofuran | |
CAS RN |
286836-07-5 | |
Record name | 7-Bromo-5-chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-5-chloro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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